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Compound of Interest

Compound Name: 1-Methylpyridinium chloride

Cat. No.: B126416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 1-Methylpyridinium chloride and

its derivatives. The information is compiled from various studies to assist researchers in

understanding the structure-toxicity relationships within this class of compounds. The data

presented herein is intended for research and informational purposes only.

Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of 1-
Methylpyridinium chloride and its derivatives. Due to the data being sourced from multiple

studies, direct comparison of absolute values should be approached with caution. The

experimental conditions, including the model system and endpoint measured, are provided for

context.
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Compound Test System Endpoint Value Reference

N-

Butylpyridinium

Chloride

(NBuPy-Cl)

Sprague Dawley

Rats (in vivo)

3-Month Drinking

Water Study

Decreased

terminal mean

body weights at

high

concentrations

[1]

B6C3F1/N Mice

(in vivo)

3-Month Drinking

Water Study

Significantly

increased

incidences of

chronic

progressive

nephropathy in

male mice at

highest exposure

concentrations

[1]

Cetylpyridinium

Chloride (CPC)

Osteosarcoma

cybrid cells (in

vitro)

Inhibition of

Mitochondrial O2

Consumption

IC50: 3.8µM [2]

Osteosarcoma

cybrid cells (in

vitro)

Inhibition of ATP

Synthesis
IC50: 0.9µM [2]

Zn(II) meso-

tetrakis(N-

methylpyridinium

-2-yl)porphyrin

(ZnTM-2-PyP)

LS174T

adenocarcinoma

cells (in vitro)

MTT Reduction

(Phototreatment)
IC50: ~10µM [3][4]

Zn(II) meso-

tetrakis(N-

butylpyridinium-

2-yl)porphyrin

(ZnTnBu-2-PyP)

LS174T

adenocarcinoma

cells (in vitro)

MTT Reduction

(Phototreatment)
IC50: ~2.5µM [3][4]
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Zn(II) meso-

tetrakis(N-

hexylpyridinium-

2-yl)porphyrin

(ZnTnHex-2-

PyP)

LS174T

adenocarcinoma

cells (in vitro)

MTT Reduction

(Phototreatment)
IC50: ~1µM [3][4]

Note on Data Interpretation: The provided data indicates a trend where increasing the alkyl

chain length in N-alkylpyridinium derivatives can lead to increased mitochondrial toxicity. For

instance, the photodynamic toxicity of the Zn(II)N-alkylpyridylporphyrins increases from the

methyl to the hexyl derivative.[3][4] Similarly, long-chain derivatives like Cetylpyridinium

Chloride show potent inhibition of mitochondrial function.[2] In vivo studies with N-

Butylpyridinium Chloride also demonstrate systemic effects after prolonged exposure.[1]

Experimental Protocols
In Vitro Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Human cancer cell line (e.g., LS174T adenocarcinoma cells)

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin)

Phosphate-buffered saline (PBS)

Test compounds (1-Methylpyridinium chloride and its derivatives)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of

complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%

CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

After 24 hours, remove the old medium from the wells and add 100 µL of the medium

containing the test compounds at various concentrations. Include a vehicle control (medium

with the solvent used to dissolve the compounds) and a negative control (medium only).

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C and 5% CO2.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

Formazan Formation: Incubate the plates for another 4 hours at 37°C to allow for the

formation of formazan crystals.

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group compared

to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50%

of cell viability) can be determined by plotting a dose-response curve.

In Vivo Toxicity Assessment (3-Month Drinking Water
Study)
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This protocol provides a general overview based on the study conducted by the National

Toxicology Program.[1]

Animals:

Sprague Dawley rats and B6C3F1/N mice.

Experimental Design:

Acclimation: Animals are acclimated to the housing conditions for a specified period before

the study begins.

Group Assignment: Animals are randomly assigned to control and treatment groups.

Dosing: The test compounds are administered in the drinking water at various concentrations

for a period of 3 months. The control group receives untreated drinking water.

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and

water consumption are measured regularly.

Necropsy and Histopathology: At the end of the study, animals are euthanized, and a

complete necropsy is performed. Organs are weighed, and tissues are collected for

histopathological examination.

Data Analysis: Statistical analysis is performed to compare the body weights, organ weights,

and incidence of lesions between the treated and control groups.
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Caption: Workflow for the comparative toxicity assessment of 1-Methylpyridinium chloride
and its derivatives.
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Caption: Postulated signaling pathway for N-alkylpyridinium-induced mitochondrial toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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